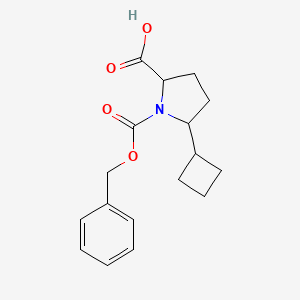![molecular formula C17H22Cl2N2O2S B2759052 2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide CAS No. 2380095-99-6](/img/structure/B2759052.png)
2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide, also known as DMTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMTB is a thiazole derivative that has been synthesized through various methods, and its mechanism of action and biochemical effects have been studied extensively.
Wirkmechanismus
2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histone proteins. By inhibiting HDACs, 2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide causes an increase in the acetylation of histones, which leads to changes in gene expression and cellular processes.
Biochemical and physiological effects:
2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a mechanism that is commonly used in cancer treatment. In addition, 2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide has been shown to have anti-inflammatory properties, as it inhibits the expression of pro-inflammatory cytokines. 2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide has also been shown to have neuroprotective effects, as it protects neurons from oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide has several advantages for use in lab experiments, including its low toxicity and high solubility in water. However, 2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide has a short half-life, which can limit its effectiveness in certain experiments. In addition, 2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide can be expensive to synthesize, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on 2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide, including the development of more efficient synthesis methods, the identification of new applications for 2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide in medicine and agriculture, and the investigation of its potential as a therapeutic agent for neurodegenerative diseases. In addition, further studies are needed to fully understand the mechanism of action of 2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide and its effects on cellular processes.
Synthesemethoden
2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide can be synthesized through the reaction of 2,4-dichlorobenzoyl chloride with 4-morpholin-4-ylthian-4-ylmethanamine in the presence of a base. Other methods of synthesis include the reaction of 2,4-dichlorobenzoic acid with thiosemicarbazide, followed by the reaction with morpholine and formaldehyde.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide has been shown to have anti-cancer properties, as it inhibits the growth of cancer cells in vitro. In agriculture, 2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide has been used as a herbicide to control the growth of weeds. In material science, 2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide has been used in the synthesis of metal-organic frameworks.
Eigenschaften
IUPAC Name |
2,4-dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2N2O2S/c18-13-1-2-14(15(19)11-13)16(22)20-12-17(3-9-24-10-4-17)21-5-7-23-8-6-21/h1-2,11H,3-10,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCADURMVKHSOAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)C2=C(C=C(C=C2)Cl)Cl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

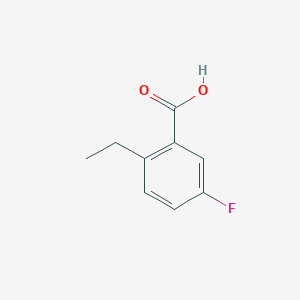
![6-fluoro-4-hydroxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]quinoline-3-carboxamide](/img/structure/B2758970.png)
![N-[(4-fluorophenyl)methyl]-2-(1-propylindol-3-yl)sulfanylacetamide](/img/structure/B2758971.png)

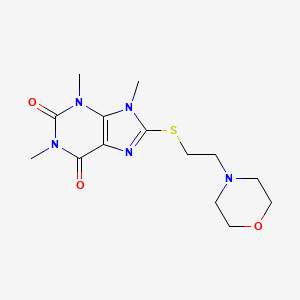
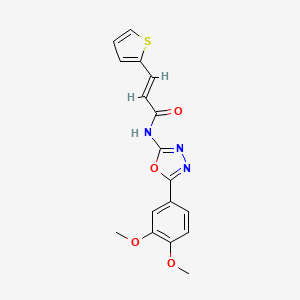
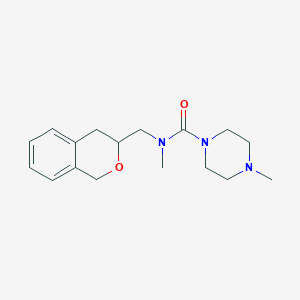
![2-(3,4-dimethylphenyl)-8-ethoxychromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2758983.png)
![N-[Cyano-(4-fluorophenyl)methyl]-2-(oxolan-3-yl)acetamide](/img/structure/B2758985.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide](/img/structure/B2758986.png)
![N-(3-methoxyphenyl)-2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2758988.png)
![2-{4-[(1-Pyridin-4-ylpiperidin-4-yl)carbonyl]piperazin-1-yl}pyrimidine](/img/structure/B2758989.png)
![N-(3,4-dimethoxyphenethyl)-2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide](/img/structure/B2758990.png)
